molecular formula C30H56N2O4 B179441 Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate CAS No. 41556-26-7

Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate

Cat. No. B179441
CAS RN: 41556-26-7
M. Wt: 508.8 g/mol
InChI Key: RSOILICUEWXSLA-UHFFFAOYSA-N
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Description

Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate, also known as PEDA, is a high molecular weight organic compound derived from 2,2,6,6-tetramethylpiperidine (TMP). It contains two hindered amine functions and a long carbon chain, making the molecule compatible with hydrocarbon polymers .


Synthesis Analysis

The synthesis of Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate involves the use of sebacic acid, a dicarboxylic acid with an 8 carbon linker, as the backbone of the base-coat molecule .


Molecular Structure Analysis

The molecular formula of Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate is C30H56N2O4 . It contains two hindered amine functions and a long carbon chain .


Chemical Reactions Analysis

Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate acts as a heat controller that can react with phenolic antioxidants incorporated in polymers .


Physical And Chemical Properties Analysis

Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate is a white solid with a molecular weight of 508.78 . It has a melting point of 31 to 33 °C , a boiling point of > 350 °C , and a density of 0.99 g·cm-3 . It is slightly soluble in water and more soluble in acetone .

Scientific Research Applications

  • Tinuvin 292 is an effective deactivator of singlet oxygen, providing protection against singlet oxygen oxidation in materials like cis-1,4-polybutadiene (Yang, Lucki, Rabek, & Rånby, 1983).
  • It has a photostabilizing effect against free radical photo-oxidative degradation in materials such as cis-1,4-polybutadiene, possibly through the formation of bis(hindered nitroxyl radicals) (Yang, Lucki, Rabek, & Rånby, 1983).
  • Tinuvin 292 interacts with various compounds such as ketones and hydroperoxides, influencing the rate of formation of piperidinoxy radicals from hindered piperidines (Lucki, Rabek, Rånby, & Dai, 1984).
  • It acts as a potent L-type Ca(2+)-channel blocker, being identified as a pharmacologically active agent that can be extracted from laboratory plastic tubes (Glossmann et al., 1993).
  • The molecular changes in Tinuvin 292 during in-service use in various polymer systems were analyzed, highlighting its role as a light stabilizer and its conversion during UV light exposure (Paine, Barker, & Blanksby, 2014).
  • It has been identified as a cause of allergic contact dermatitis in certain cases, underscoring the need for careful consideration in its application (Ota et al., 2019).
  • Tinuvin 292 is a common contaminant in LC-MS applications due to its presence in laboratory plastics, affecting sample analysis (Schauer et al., 2013).
  • The diffusion behavior of Tinuvin 292 in automotive clearcoats has been quantified, providing insights into its stability and migration in these applications (Nichols & Kaberline, 2013).

Safety And Hazards

Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate is harmful if ingested and can cause skin and eye irritation, as well as respiratory irritation . It is flammable and can burn when in contact with strong oxidants .

Future Directions

Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate is used in the automotive sector as a stabilizer against the degradation of polymers induced by solar ultraviolet radiation . It is also used in the preparation of photosensitive resin for 3D printing . Its future applications may continue to expand in these and other areas.

properties

IUPAC Name

bis(1,2,2,6,6-pentamethylpiperidin-4-yl) decanedioate
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InChI

InChI=1S/C30H56N2O4/c1-27(2)19-23(20-28(3,4)31(27)9)35-25(33)17-15-13-11-12-14-16-18-26(34)36-24-21-29(5,6)32(10)30(7,8)22-24/h23-24H,11-22H2,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOILICUEWXSLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1C)(C)C)OC(=O)CCCCCCCCC(=O)OC2CC(N(C(C2)(C)C)C)(C)C)C
Source PubChem
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Molecular Formula

C30H56N2O4
Source PubChem
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DSSTOX Substance ID

DTXSID0036479
Record name Bis(1,2,2,6,6-pentamethyl-4-piperidinyl) sebacate
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Molecular Weight

508.8 g/mol
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Physical Description

Dry Powder; Liquid; NKRA, Yellowish liquid with an ester-like odor; [BASF MSDS]
Record name Decanedioic acid, 1,10-bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester
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Record name Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate
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Vapor Pressure

0.0001 [mmHg]
Record name Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate
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Product Name

Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate

CAS RN

41556-26-7
Record name Bis(1,2,2,6,6-pentamethyl-4-piperidyl) decanedioate
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Record name Decanedioic acid, 1,10-bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester
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Record name Decanedioic acid, 1,10-bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester
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Record name Bis(1,2,2,6,6-pentamethyl-4-piperidinyl) sebacate
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Record name Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate
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Record name Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate
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Synthesis routes and methods

Procedure details

A solution of 17.10 parts of 1,2,2,6,6-pentamethylpiperidin-4-ol in 50 parts of dry benzene was stirred at 15°-20° C. whilst adding 6.0 parts of sebacoyl chloride dropwise over 15 minutes. The mixture was stirred for a further 12 hours at room temperature after which the 1,2,2,6,6-pentamethylpiperidin-4-ol hydrochloride formed during the reaction was filtered off. The benzene was removed by distillation under reduced pressure to give a yellow oil, which was distilled under reduced pressure to give bis-(1,2,2,6,6-pentamethyl-4-piperidinyl)sebacate as a colourless oil having a boiling point of 218°-20° C. at 0.4 mm of Hg and the following elemental analysis by weight:
[Compound]
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17.10
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1,2,2,6,6-pentamethylpiperidin-4-ol hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
84
Citations
Š Chmela, P Hrdlovič, Z Maňásek - Polymer degradation and stability, 1985 - Elsevier
Vinyl derivatives of sterically hindered amines, N-(2,2,6,6-tetramethyl-4-piperidyl)methacrylamide, 2,2,6,6-tetramethyl-4-piperidyl acrylate and methacrylate and 1,2,2,6,6-pentamethyl-4-…
Number of citations: 41 www.sciencedirect.com
MP Luda, G Camino, E Laurenti, S Novelli… - … degradation and stability, 2001 - Elsevier
Perfluoropolyethers show promising properties for coil coating application and a suitable layer is obtained by incorporating them in a crosslinked polyurethane network. However, photo-…
Number of citations: 12 www.sciencedirect.com
MJ Jeong, AL Dupont, ER de La Rie - Carbohydrate polymers, 2014 - Elsevier
To better understand the degradation of cellulose upon the formation of a tideline at the wet–dry interface when paper is suspended in water, the production of chemical species …
Number of citations: 25 www.sciencedirect.com
H Glossmann, S Hering, A Savchenko… - Proceedings of the …, 1993 - National Acad Sciences
A pharmacologically active agent was easily extracted by aqueous or organic solvents from laboratory plastic tubes (Falcon Blue Max) and has been chemically identified as bis(2,2,6,6-…
Number of citations: 48 www.pnas.org
GHS GHS07 - Emergency, 2015 - pbepro.com
High Solids Universal Clear E9000 Page 1 High Solids Universal Clear E9000 Safety Data Sheet according to Regulation (EC) No. 453/2010 Date of issue: 04/03/2015 Revision date: : …
Number of citations: 190 www.pbepro.com
Y Yongcheng - Polymer degradation and stability, 1992 - Elsevier
The thermal oxidation behaviour of polypropylene containing tetramethylpiperidine compounds and corresponding pentamethylpiperidine compounds are compared using air oven …
Number of citations: 14 www.sciencedirect.com
Y Liu, H Li, Z Wang, Q Zhang, H Bai, Q Lv - Chemosphere, 2023 - Elsevier
A nontargeted broad-spectrum analysis method for unknown volatile and semivolatile substances in toys was established by gas chromatography–Orbitrap high-resolution mass …
Number of citations: 3 www.sciencedirect.com
HB Rogers, LT Zhou, A Kusuhara, E Zaniker, S Shafaie… - Chemosphere, 2021 - Elsevier
We recently engineered the first female reproductive tract on a chip (EVATAR), to enable sex-based exávivo research. To increase the scalability and accessibility of EVATAR, we …
Number of citations: 18 www.sciencedirect.com
M Jablonsky, J Šima - Journal of Cultural Heritage, 2021 - Elsevier
Paper is still the most important carrier of information and knowledge in the form of books, journals, documents of historical value located in libraries and archives. Being a material of …
Number of citations: 20 www.sciencedirect.com
S Krüger, K Brademann-Jock, W Rauth… - Journal of coatings …, 2008 - Springer
Thermally stimulated luminescence (TL) can be used to detect damage in the early stages of degradation after artificial weathering, and to analyze the efficiency of stabilizers used in …
Number of citations: 1 link.springer.com

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